4,5-Dibutoxy-2-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibutoxy-2-imidazolidinone is a heterocyclic organic compound belonging to the imidazolidinone family Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and synthetic intermediates
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibutoxy-2-imidazolidinone typically involves the cyclization of appropriate diamines or urea derivatives with butoxy-substituted carbonyl compounds. One common method includes the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions to form the imidazolidinone ring . Another approach involves the intramolecular hydroamination of linear urea derivatives .
Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and efficiency. Metal catalysis and organocatalysis are often employed to facilitate the formation of the imidazolidinone ring . The use of sustainable and environmentally friendly protocols is also a focus in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibutoxy-2-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidinones.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the imidazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated imidazolidinones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4,5-Dibutoxy-2-imidazolidinone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,5-Dibutoxy-2-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, facilitating various chemical transformations . Additionally, its derivatives may act as enzyme inhibitors or receptor modulators, influencing biological processes .
Comparison with Similar Compounds
4,5-Dibutoxy-2-imidazolidinone can be compared with other imidazolidinone derivatives, such as:
4,5-Dihydroxy-2-imidazolidinone: This compound features hydroxyl groups instead of butoxy groups, leading to different chemical properties and applications.
2-Imidazolidinone: A simpler derivative without substituents at the 4th and 5th positions, commonly used as a building block in organic synthesis.
Benzimidazolidin-2-one: A benzene-fused analogue with distinct biological activities and applications in medicinal chemistry.
Properties
CAS No. |
5588-12-5 |
---|---|
Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4,5-dibutoxyimidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O3/c1-3-5-7-15-9-10(13-11(14)12-9)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H2,12,13,14) |
InChI Key |
MVDATPNBKIXOKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(NC(=O)N1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.